molecular formula C18H14N2O5 B2993126 N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2188279-52-7

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2993126
CAS No.: 2188279-52-7
M. Wt: 338.319
InChI Key: XTKRADOKCPXTPB-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features multiple furan rings and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions involving furan derivatives and nitrile oxides. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural properties.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfural.

    Oxazole Derivatives: Compounds like oxazole and its substituted derivatives.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its combination of multiple furan rings and an oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(13-10-17(25-20-13)16-6-3-9-24-16)19-11-12(14-4-1-7-22-14)15-5-2-8-23-15/h1-10,12H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRADOKCPXTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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